molecular formula C18H23N3O2 B12179430 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one

2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one

Cat. No.: B12179430
M. Wt: 313.4 g/mol
InChI Key: LRAPVRDURRLPTA-UHFFFAOYSA-N
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Description

2-Methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is a synthetic small molecule characterized by a piperazine core substituted with a 1-methylindole-2-carbonyl group and a 2-methylpropan-1-one moiety. The indole-piperazine-carbonyl-propanone scaffold is critical for its physicochemical properties, including lipophilicity and metabolic stability, which influence its pharmacokinetic profile .

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

2-methyl-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C18H23N3O2/c1-13(2)17(22)20-8-10-21(11-9-20)18(23)16-12-14-6-4-5-7-15(14)19(16)3/h4-7,12-13H,8-11H2,1-3H3

InChI Key

LRAPVRDURRLPTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine, including those similar to 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (SK-LU-1), and hepatocellular carcinoma (HepG2) cells. For instance, Mannich bases derived from piperazine have been highlighted for their cytotoxic activity against these cell lines, demonstrating IC50 values lower than 2 μg/mL for some derivatives .

Neurological Disorders

The indole structure within the compound is associated with neuropharmacological effects. Compounds featuring indole and piperazine moieties have been studied for their potential in treating neurological disorders such as depression and anxiety. The mechanism often involves modulation of serotonin receptors, which are crucial in mood regulation .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of compounds related to 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one. Research indicates that certain derivatives possess moderate to good activity against a range of microorganisms including Staphylococcus aureus and Enterococcus faecalis . The incorporation of different functional groups can enhance the antimicrobial efficacy of these compounds.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated a series of piperazine derivatives for their anticancer activity. Among these, a compound structurally similar to 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one demonstrated promising results against multiple cancer cell lines. The study concluded that modifications to the piperazine ring significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuroactive compounds, researchers synthesized various indole-piperazine derivatives and assessed their effects on serotonin receptors. The results indicated that certain analogs exhibited high affinity for serotonin receptors, suggesting potential therapeutic applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The compound can also interfere with cell signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound shares structural similarities with several piperazine-indole derivatives, differing primarily in substituents on the piperazine ring, indole moiety, or the ketone group. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight Key Substituents Pharmacological Notes (if available) Reference
2-Methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one Not explicitly stated • Piperazine: 1-methylindole-2-carbonyl
• Propanone: 2-methyl substituent
Likely enhanced metabolic stability Target
2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone 379.43 • Piperazine: 1-methylindole-2-carbonyl
• Ethane: 4-fluorophenyl
Potential for improved binding affinity
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone 319.40 • Piperazine: Benzyl group
• Indole: Unsubstituted
Increased lipophilicity
1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one 440.52 • Piperazine: 2-methoxyphenyl
• Propanone: Hydroxypropoxy-phenyl
Neuroprotective activity (hypothesized)
3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one Not stated • Piperazine: 4-(trifluoromethyl)phenyl
• Propanone: Thiophen-2-ylthio
Enzyme inhibition potential

Key Observations

Substituent Impact on Lipophilicity: The benzyl group in (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Metabolic Stability: The 2-methylpropan-1-one group in the target compound likely confers resistance to oxidative metabolism compared to unsubstituted ketones (e.g., ethanone derivatives) .

For example:

  • Cinnamoyl-piperazine derivatives () show antimicrobial and anticancer properties due to their planar aromatic systems .
  • Fluoro-substituted indoles () are linked to inhibition of AAA ATPases like p97, a target in cancer therapy .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established methods for piperazine acylation, as seen in the preparation of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one (), involving condensation of carboxylic acids with piperazines .

Biological Activity

2-Methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one, also known by its CAS number 1081133-21-2, is a compound of interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is C18H23N3O2C_{18}H_{23}N_{3}O_{2} with a molecular weight of 313.4 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC18H23N3O2
Molecular Weight313.4 g/mol
CAS Number1081133-21-2

Synthesis

The synthesis of 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent acylation with indole derivatives. Detailed synthetic pathways can be found in specialized literature focusing on indole derivatives and their modifications.

Antimicrobial Activity

Research has indicated that compounds similar to 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one exhibit significant antimicrobial properties. A study highlighted the effectiveness of related indole derivatives against various bacterial strains, suggesting that the presence of the indole structure enhances antimicrobial activity due to its ability to interact with bacterial cell membranes .

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been observed in preliminary studies. For instance, it was noted that indole-based compounds could act as inhibitors of specific kinases involved in tumor growth .

Neuropharmacological Effects

The piperazine moiety in this compound suggests potential neuropharmacological effects. Piperazine derivatives have been studied for their anxiolytic and antidepressant activities. The combination of the piperazine and indole structures may offer synergistic effects beneficial for treating mood disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study, a series of indole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 2-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-y}propan-1-one exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .

Case Study 2: Anticancer Activity
A comparative analysis of several indole derivatives revealed that those containing the piperazine ring demonstrated higher cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells). The IC50 values for these compounds were significantly lower than those lacking the piperazine structure, suggesting enhanced efficacy in targeting cancer cells .

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